2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine
Overview
Description
The compound “2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are known to be significant active pharmaceutical scaffolds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine”, can be confirmed using various spectroscopic techniques . For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied in various contexts . For instance, one study reported that the compounds synthesized are thermally stable .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been reported in various studies . For example, one study reported that the compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research has identified a compound (1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3) as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist. This compound, related to 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine, has shown efficacy in preclinical tests for emesis and depression (Harrison et al., 2001).
Antimicrobial Agents
Derivatives of 1,2,4-triazole, including those with morpholine moieties, have been explored for their antimicrobial properties. For instance, compounds like 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones have shown moderate to good antimicrobial activities, indicating potential applications in treating microbial infections (Sahin et al., 2012).
Antifungal Drug Development
Studies on 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine have shown promising results in developing antifungal drugs. This research focused on its mutagenic effects and predicted carcinogenicity, crucial for ensuring safety in drug development (Bushuieva et al., 2022).
Antileishmanial Activity
Compounds containing 1,2,4-triazole and morpholine structures have been studied for their antileishmanial activities. Specific derivatives have demonstrated significant activity against Leishmania infantum, a parasite responsible for leishmaniasis (Süleymanoğlu et al., 2018).
Crystal Structure Analysis
The crystal structure of compounds like {(E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine has been elucidated, contributing to a deeper understanding of molecular conformations and interactions, which is fundamental in drug design and material science (Türktekin Çelikesir et al., 2014).
Antioxidant Properties
Some 1,2,4-triazole derivatives, especially those incorporating morpholine, have been synthesized and analyzed for their antioxidant capabilities. These studies reveal their potential as antioxidants, which could have implications in pharmacology and biochemistry (Kol et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-7-10-8(12-11-7)6-5-9-3-4-13-6/h6,9H,2-5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBZLJWEMZMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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